molecular formula C13H19N5 B7560433 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile

3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile

Cat. No. B7560433
M. Wt: 245.32 g/mol
InChI Key: CYMVWJNYYYPHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. It was first synthesized in the 1980s, and since then, extensive research has been conducted to understand its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key pathway in the immune system. This leads to the production of type I interferons and other cytokines, which activate immune cells and induce tumor cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It induces the production of cytokines, including interferon-alpha and tumor necrosis factor-alpha, which activate immune cells and induce tumor cell death. It also inhibits the growth of blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile for lab experiments is its ability to induce tumor necrosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of tumor cell death and the immune response to cancer. However, one limitation is that this compound has been found to have variable efficacy in different cancer types and in different animal models.

Future Directions

There are several future directions for research on 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile. One area of interest is the development of combination therapies that use this compound in conjunction with other anti-cancer agents. Another area of interest is the development of new formulations of this compound that improve its efficacy and reduce its toxicity. Additionally, there is ongoing research on the use of this compound in immunotherapy, which involves using the immune system to target and destroy cancer cells.

Synthesis Methods

3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dimethylpyridine-3,5-dicarbonitrile with dimethylamine to form 2-(dimethylamino)-6-methylpyridine-3,5-dicarbonitrile. This is then reacted with 1-(3-chloropropyl)pyrrolidin-2-one to form this compound.

Scientific Research Applications

3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis in a variety of cancer cell lines, including melanoma, lung cancer, and colon cancer. It works by activating the immune system and inducing the production of cytokines, which in turn, leads to the destruction of tumor cells.

properties

IUPAC Name

3-[3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-10(2)15-16-13(12(9)7-14)18-6-5-11(8-18)17(3)4/h11H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMVWJNYYYPHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCC(C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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